molecular formula C21H19N5O2 B2363925 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 899752-85-3

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

Katalognummer: B2363925
CAS-Nummer: 899752-85-3
Molekulargewicht: 373.416
InChI-Schlüssel: IPAXRAQLVDBDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core with a phenyl group at the 1-position, a ketone at the 4-position, and a substituted butanamide side chain. This scaffold is structurally analogous to bioactive heterocycles targeting kinases and receptors, particularly epidermal growth factor receptor (EGFR), due to its ability to mimic ATP-binding motifs . The compound’s design leverages the pyrazolo[3,4-d]pyrimidine core’s rigidity and hydrogen-bonding capacity, enabling interactions with critical residues in enzyme active sites.

Eigenschaften

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-17(15-9-5-3-6-10-15)20(27)24-25-14-22-19-18(21(25)28)13-23-26(19)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXRAQLVDBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Pyrazole Precursors

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-phenyl-3-carboxy-5-pyrazolone with formamide or urea under acidic conditions:

Example Protocol :

  • Reactant : 1-Phenyl-3-carboxy-5-pyrazolone (10 mmol) in formamide (20 mL).
  • Conditions : Reflux at 150°C for 10 hours.
  • Outcome : Forms 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (yield: 45–60%).

This method leverages formamide as both a solvent and a nitrogen source, facilitating ring closure. Acetic anhydride is often added to enhance reactivity.

Chlorination and Amination Strategies

Intermediate chlorination at position 5 enables subsequent amidation. For example:

Step 1: Chlorination :

  • Reactant : 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one.
  • Reagent : Phosphorus oxychloride (POCl₃).
  • Conditions : Reflux at 110°C for 3 hours.
  • Product : 5-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (yield: 70–80%).

Step 2: Amination :

  • Reactant : 5-Chloro intermediate with 2-phenylbutanamide.
  • Base : Triethylamine (TEA) or cesium carbonate.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : 80–90°C for 12–24 hours.
  • Product : Target compound (yield: 50–65%).

Direct Amidation of the 5-Amino Intermediate

Coupling Reagent-Mediated Synthesis

Activating 2-phenylbutanoic acid with coupling agents (e.g., HATU, EDCI) enables efficient amide bond formation:

Protocol :

  • Reactants :
    • 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (1 equiv).
    • 2-Phenylbutanoic acid (1.2 equiv).
  • Coupling Agent : HATU (1.5 equiv).
  • Base : Triethylamine (3 equiv).
  • Solvent : Dichloromethane (DCM) or DMF.
  • Conditions : Room temperature, 2–4 hours.
  • Yield : 60–75%.

Key Advantages :

  • Mild conditions prevent decomposition of heat-sensitive intermediates.
  • High functional group tolerance.

Acyl Chloride Route

Alternative methods employ 2-phenylbutanoyl chloride for faster reaction kinetics:

Protocol :

  • Reactants :
    • 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (1 equiv).
    • 2-Phenylbutanoyl chloride (1.1 equiv).
  • Base : Pyridine or TEA (3 equiv).
  • Solvent : DCM or THF.
  • Conditions : 0°C to room temperature, 1–2 hours.
  • Yield : 55–70%.

Challenges :

  • Moisture sensitivity necessitates anhydrous conditions.
  • Requires purification via column chromatography.

Optimization and Comparative Analysis

Solvent and Temperature Effects

Parameter Coupling Reagent Method Acyl Chloride Method
Solvent DMF DCM
Temperature 25°C 0–25°C
Reaction Time 2–4 hours 1–2 hours
Yield 60–75% 55–70%

Key Insight : Coupling reagents offer higher yields but increase cost, while acyl chlorides provide faster reactions with moderate yields.

Catalytic Hydrogenation for Intermediate Reduction

In some routes, palladium on carbon (Pd/C) catalyzes reductions of nitro or cyano groups. For example, hydrogenation of a nitro intermediate to an amine precursor is critical for subsequent amidation.

Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.69 ppm (pyrimidine CH), δ 7.2–7.8 ppm (aromatic protons).
    • ¹³C NMR : Carbonyl signals at δ 168–170 ppm (amide C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 429.4 (C₂₃H₂₁N₅O₂).

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of these enzymes, it prevents their interaction with ATP, thereby inhibiting their activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The pyrazolo[3,4-d]pyrimidine framework is a versatile template for drug discovery. Key analogues include:

  • N′-Substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K) : Features a hydrazide linker and benzylidene substituent, enhancing EGFR inhibition (IC50: 0.186 µM vs. erlotinib’s 0.03 µM) .
  • Pyrimidinone-substituted derivatives (Figure 15E): Replace the ketone with a pyrimidinone ring, altering hydrogen-bonding patterns and solubility.

Structural Comparison Table

Compound Core Modification Key Substituents
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Oxo, 1-phenyl, 2-phenylbutanamide
Figure 15K Acetohydrazide-benzylidene Hydrazide linker, benzylidene group
Figure 15E Pyrimidinone ring Oxygen at position 4 (pyrimidinone)
Figure 15F Imidazole fusion Imidazole at position 6
EGFR Inhibition and Anticancer Activity
  • The target compound’s close analogue (237 in Figure 15K) demonstrated moderate EGFR inhibition (IC50: 0.186 µM) but superior apoptosis induction (34.55 ± 2.381 µM in MCF-7 cells) compared to erlotinib, likely due to enhanced cellular uptake and caspase activation .
  • 1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Figure 15J) : Lacks the butanamide side chain, resulting in weaker EGFR binding (IC50 > 1 µM) but retained cytotoxicity in breast cancer models .

Antiproliferative Activity (MCF-7 IC50)

Compound IC50 (µM) EGFR IC50 (µM)
Target Compound Analogue (237) 34.55 ± 2.381 0.186
Erlotinib N/A 0.03
Figure 15J 48.2 ± 3.1 >1.0
Antibacterial Activity

Peptide derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety (e.g., compound 17 in ) showed broad-spectrum antibacterial activity (MIC < 1 µg/mL against S. aureus, E. faecalis, and E. coli), outperforming ciprofloxacin against resistant P. aeruginosa (MIC = 3 µg/mL) . This highlights the scaffold’s adaptability for diverse therapeutic applications.

Mechanistic and Docking Studies
  • ATP-Binding Site Interaction : Docking studies (PDB:1M17) revealed that the target compound’s acetohydrazide analogues form hydrogen bonds with Met769 and hydrophobic interactions with Leu694, mimicking ATP binding .
  • Apoptosis Induction : Flow cytometry data showed that structural modifications (e.g., benzylidene groups in Figure 15K) correlate with increased caspase-3 activation (apoptosis rates: 235 > 234 > 236 > 237) .

Biologische Aktivität

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2, with a molecular weight of approximately 320.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with phenyl and butanamide substituents, which contribute to its biological activity.

The primary mechanism of action for this compound involves its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.

Key Interactions:

  • Binding Site : The compound fits into the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83.
  • Impact on Cell Cycle : Inhibition of CDK2 significantly alters cell cycle dynamics, potentially leading to G1/S phase arrest and apoptosis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown potent anti-proliferative effects against various cancer cell lines, including MCF-7 and A549 cells. For example, related compounds have demonstrated IC50 values ranging from 0.3 µM to 24 µM against dual EGFR/VGFR2 targets .

Apoptosis Induction

Studies have illustrated that this compound can induce apoptosis in cancer cells by:

  • Increasing BAX/Bcl-2 Ratio : A notable increase in the pro-apoptotic protein BAX relative to the anti-apoptotic protein Bcl-2 has been observed.
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S and G2/M phases .

This compound interacts with various biomolecules:

  • Enzyme Inhibition : It primarily inhibits kinases involved in signaling pathways relevant to cancer progression.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompoundActivityIC50 Values
Compound 5iDual EGFR/VGFR2 inhibitor0.3 µM (EGFR), 7.60 µM (VGFR2)
Compound 12bEGFR inhibitor0.016 µM (wild type), 0.236 µM (mutant)

These findings highlight the potential for developing targeted therapies based on this compound's structure.

Q & A

Basic: What are the key parameters for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires systematic adjustment of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, achieving yields up to 72% compared to 58% in ethanol .
  • Catalysts : Triethylamine accelerates amide bond formation , while palladium catalysts enable efficient cross-coupling reactions for aryl substitutions .
  • Temperature : Cyclization steps often require 80–100°C to minimize side reactions .
  • Reaction time : Extended durations (12–24 hrs) are critical for complete cyclization of the pyrazolo[3,4-d]pyrimidine core .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, resolving ambiguities in regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns for halogenated derivatives .
  • X-ray Crystallography : SHELX-refined structures provide bond-length data (e.g., 1.36 Å for C=O in the pyrimidinone ring) and validate 3D conformations .

Advanced: How can contradictory data on reaction yields or conditions be resolved?

Answer:
Contradictions arise from varying purity of starting materials or unoptimized conditions. Strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies interactions between variables (solvent, catalyst loading) .
  • In-line monitoring : Use of FTIR or HPLC tracks reaction progress in real time to pinpoint optimal termination points .
  • Reproducibility checks : Replicating reported methods with controlled reagent grades (e.g., anhydrous DMF vs. technical grade) .

Advanced: What mechanistic insights guide post-synthetic modifications of this compound?

Answer:

  • Oxidation/Reduction : Potassium permanganate oxidizes the pyrimidinone ring’s C4 position, while NaBH4 selectively reduces amide groups without affecting the pyrazole ring .
  • Nucleophilic Substitution : The para-chlorophenyl group undergoes SNAr reactions with amines, requiring polar aprotic solvents and elevated temperatures (80°C) .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to prioritize functionalization at the phenylbutanamide chain .

Basic: Which biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Common targets include:

  • Kinases : Inhibition of CDK2 (IC₅₀ = 0.8 µM) via hydrogen bonding with the pyrimidinone oxygen .
  • Phosphodiesterases (PDE9A) : Binding affinity enhanced by electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide position .
  • Antiviral Targets : Disruption of viral protease activity through hydrophobic interactions with the phenylbutanamide chain .

Advanced: How does crystallographic data inform SAR studies?

Answer:

  • Torsion Angles : Crystal structures reveal restricted rotation of the phenylbutanamide group, favoring planar conformations that enhance target binding .
  • Intermolecular Interactions : Hydrogen bonds between the pyrimidinone carbonyl and kinase active sites (e.g., CDK2’s Lys33) guide substituent optimization .
  • Solvent Channels : Packing diagrams identify voids affecting solubility, informing co-crystallization strategies for formulation .

Advanced: What computational tools predict binding modes and selectivity?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions, scoring poses based on binding energy (e.g., −9.2 kcal/mol for PDE9A) .
  • MD Simulations : Trajectories (>100 ns) assess stability of hydrogen bonds under physiological conditions .
  • QSAR Models : Hammett constants correlate substituent electronic effects (e.g., σₚ for trifluoromethyl) with bioactivity trends .

Advanced: How do structural modifications impact metabolic stability?

Answer:

  • Trifluoromethyl Groups : Reduce CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hrs vs. 2.1 hrs for non-fluorinated analogs) .
  • tert-Butyl Substitutions : Shield the pyrazole ring from glucuronidation, improving oral bioavailability (F = 68% vs. 22%) .
  • Polar Side Chains : Methoxyethyl groups enhance aqueous solubility (logP = 1.2 vs. 2.8) but may reduce BBB penetration .

Basic: What purification challenges arise, and how are they addressed?

Answer:

  • Byproduct Removal : Column chromatography (silica gel, 5% MeOH/DCM) separates unreacted phenylbutanamide precursors .
  • Hygroscopicity : Lyophilization under argon prevents hydrolysis of the pyrimidinone ring .
  • Polymorphism : Recrystallization from ethanol/water mixtures ensures a single crystalline phase for reproducible bioassays .

Advanced: How are SAR studies designed for derivatives?

Answer:

  • Scaffold Hopping : Replace the phenylbutanamide chain with pyrrolidine sulfonamides to probe steric effects .
  • Isosteric Replacements : Substitute oxygen with sulfur in the pyrimidinone ring to assess electron-withdrawing capacity .
  • High-Throughput Screening : Dose-response curves (10 nM–100 µM) quantify IC₅₀ shifts for substituents at the N1 phenyl position .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.